

The Starting Point: Theoretical Elemental Analysis

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Compound of Interest

Compound Name: 2-Bromo-1-(furan-2-yl)propan-1-one
CAS No.: 4208-46-2
Cat. No.: B1338907

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Before embarking on advanced analysis, it is essential to establish the theoretical elemental composition of $C_7H_7BrO_2$. This serves as the fundamental benchmark for sample purity. The molecular weight of $C_7H_7BrO_2$ is approximately 203.03 g/mol. [2][3]

Theoretical Composition:

- Carbon (C): $(7 * 12.011) / 203.03 * 100\% = 41.41\%$
- Hydrogen (H): $(7 * 1.008) / 203.03 * 100\% = 3.48\%$
- Bromine (Br): $79.904 / 203.03 * 100\% = 39.35\%$
- Oxygen (O): $(2 * 15.999) / 203.03 * 100\% = 15.76\%$

A sample returning elemental analysis data within $\pm 0.4\%$ of these values is considered to have high purity, a prerequisite for further structural elucidation. [4]

The Isomer Landscape of $C_7H_7BrO_2$

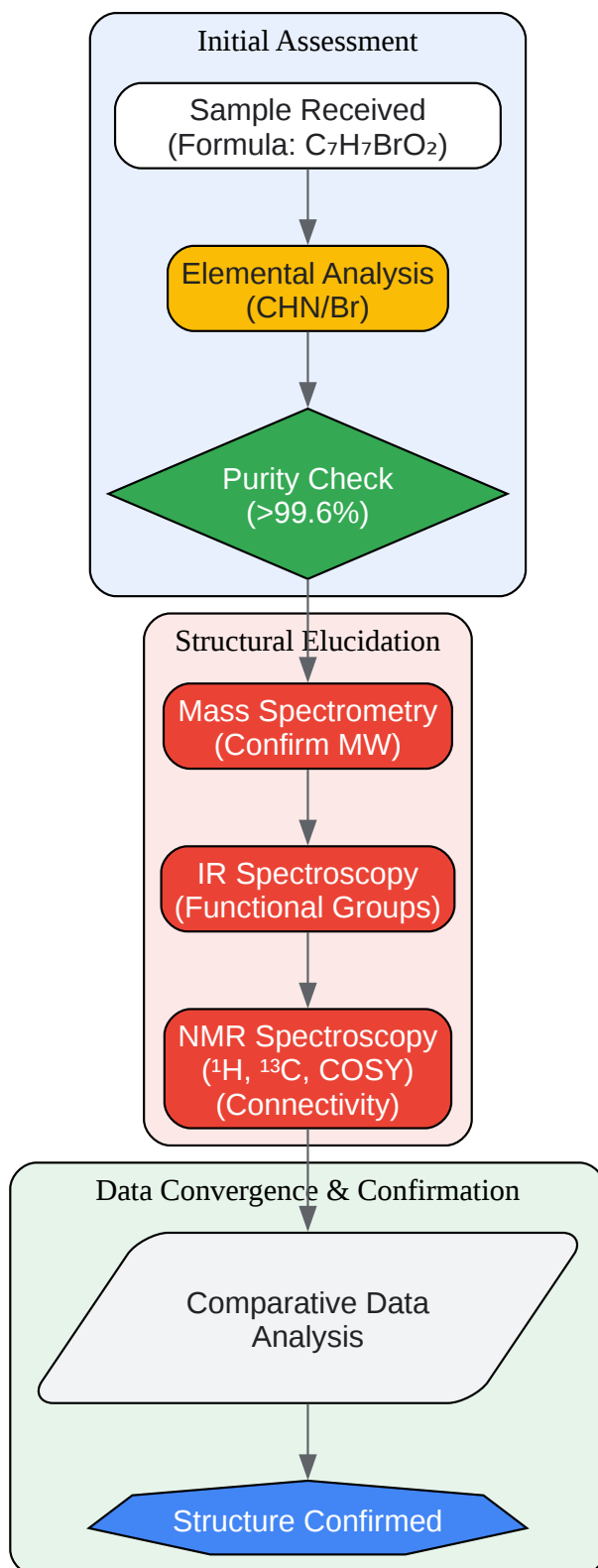
The molecular formula $C_7H_7BrO_2$ can represent numerous isomers, primarily substituted phenols, benzaldehydes, or benzoic acid esters. Understanding the potential structures is key to designing a targeted analytical strategy. Common examples include:

- Brominated Methoxyphenols: e.g., 2-Bromo-4-methoxyphenol[2], 4-Bromo-2-methoxyphenol.[3]
- Brominated Hydroxybenzaldehydes: e.g., 4-Bromo-2-hydroxybenzaldehyde, 5-Bromosalicylaldehyde (5-Bromo-2-hydroxybenzaldehyde).[5][6]
- Brominated Methyl Benzoates: While less common for this exact formula, related structures like methyl bromobenzoates exist, though typically with the formula $C_8H_7BrO_2$. [7] For the purpose of this guide, we will focus on the phenolic and aldehydic isomers which are more prevalent.

The key to distinguishing these lies in a multi-technique approach that probes the unique electronic and structural environment of each molecule.

The Analytical Workflow for Unambiguous Confirmation

A robust analytical workflow ensures that data from multiple, independent sources converge to support a single structure. This process is not merely a sequence of experiments but a logical, self-validating progression.



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Caption: Workflow for structural confirmation of a $C_7H_7BrO_2$ sample.

Comparative Analysis of C₇H₇BrO₂ Isomers

The following table summarizes the expected data from key analytical techniques for differentiating between common isomers. This comparative approach is the core of the confirmation process.

Isomer	Elemental Analysis (%C, %H)	Key IR Absorptions (cm ⁻¹)	Key ¹ H NMR Signals (ppm)	Mass Spec (m/z)
4-Bromo-2-hydroxybenzaldehyde	~41.4, ~3.5	3200-3400 (broad, O-H), 1650-1680 (strong, C=O aldehyde), 1200-1300 (C-O)	~11.0 (s, 1H, -OH), ~9.8 (s, 1H, -CHO), 3 distinct aromatic protons	202/204 (M/M+2)
5-Bromosalicylaldehyde	~41.4, ~3.5	3100-3300 (broad, O-H), 1660-1690 (strong, C=O aldehyde), 1200-1300 (C-O)	~10.9 (s, 1H, -OH), ~9.9 (s, 1H, -CHO), 3 distinct aromatic protons	202/204 (M/M+2)
2-Bromo-4-methoxyphenol	~41.4, ~3.5	3300-3500 (broad, O-H), 2850 (C-H, sp ³), 1250 (C-O ether)	~5.5 (s, 1H, -OH), ~3.8 (s, 3H, -OCH ₃), 3 distinct aromatic protons	202/204 (M/M+2)
4-Bromo-2-methoxyphenol	~41.4, ~3.5	3300-3500 (broad, O-H), 2850 (C-H, sp ³), 1250 (C-O ether)	~5.6 (s, 1H, -OH), ~3.9 (s, 3H, -OCH ₃), 3 distinct aromatic protons	202/204 (M/M+2)

From a Senior Application Scientist's perspective: The subtle differences in the ¹H NMR aromatic region are decisive. The coupling constants (J-values) between adjacent protons will

definitively map the substitution pattern on the benzene ring, allowing for unambiguous differentiation between, for example, 4-bromo-2-hydroxybenzaldehyde and 5-bromosalicylaldehyde.[5]

Experimental Protocols

Trustworthy data originates from meticulous experimental execution. The following protocols are designed to be self-validating systems.

Protocol 1: Elemental Analysis (Combustion Method)

- **Sample Preparation:** Accurately weigh approximately 2 mg of the dried (e.g., over P_2O_5 in a vacuum desiccator) $C_7H_7BrO_2$ sample into a tin capsule using a microbalance.[1]
- **Instrument Setup:** Calibrate the elemental analyzer using a certified standard (e.g., acetanilide). Ensure the combustion furnace is at the required temperature (typically $>950^\circ C$) and the helium carrier gas flow is stable.
- **Combustion:** The sample is dropped into the combustion furnace and burned in an excess of pure oxygen.
- **Analysis:** The resulting combustion gases (CO_2 , H_2O , N_2) are passed through a reduction furnace to convert nitrogen oxides to N_2 and remove excess O_2 . The gases are then separated by a chromatographic column and quantified by a thermal conductivity detector.
- **Validation:** Run a known standard before and after the sample set to verify instrument performance. The results for the sample should be within $\pm 0.4\%$ of the theoretical values for $C_7H_7BrO_2$. [4]

Protocol 2: NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the sample in ~ 0.7 mL of a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in a 5 mm NMR tube. The choice of solvent is critical; $DMSO-d_6$ is preferable for compounds with acidic protons (like phenols) as it allows for their observation.
- **1H NMR Acquisition:**
 - Tune and shim the spectrometer for optimal magnetic field homogeneity.

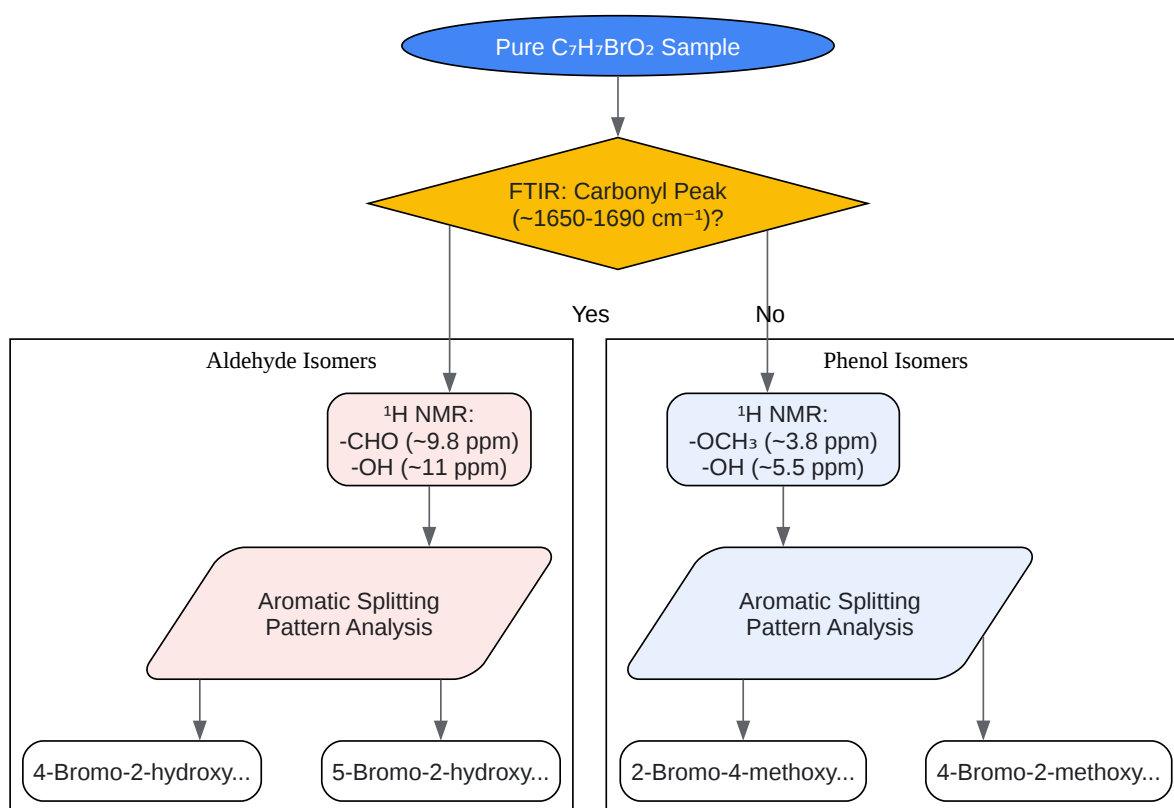
- Acquire a standard one-pulse ^1H spectrum. Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).
- Integrate all peaks. The ratio of the integrals should correspond to the number of protons in each environment (e.g., 1:1:1:1:3 for a hydroxy-aldehyde with a methyl group).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum. This will show a single peak for each unique carbon atom. The number of peaks should match the number of non-equivalent carbons in the proposed structure.
- Data Interpretation & Validation: The chemical shifts, integration ratios, and coupling patterns from the ^1H NMR must be fully consistent with the proposed structure. This structure must also be supported by the number of signals in the ^{13}C NMR spectrum.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact by applying pressure with the built-in clamp. This method requires minimal sample preparation.
- Background Collection: Record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract atmospheric (H_2O , CO_2) and instrument-related absorptions.
- Sample Spectrum Collection: Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Interpretation & Validation: The presence or absence of key functional group absorptions must corroborate the structure proposed by NMR. For instance, if the structure is a hydroxybenzaldehyde, strong peaks for both the hydroxyl ($-\text{OH}$) and carbonyl ($-\text{C}=\text{O}$) groups must be present.^{[6][8]} If it is a methoxyphenol, the carbonyl peak will be absent, but a C-O ether stretch will be visible.

Decision-Making Logic

The data from these techniques are not evaluated in isolation. A logical decision tree helps to systematically identify the correct isomer.



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